3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C20H13FO4. It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. The presence of the fluorobenzyl group in its structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol and 1-hydroxyxanthone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-hydroxyxanthone reacts with the fluorobenzyl group, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to ensure uniform mixing and efficient heat transfer.
Catalysts: The addition of catalysts to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinones and related derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted xanthones.
Scientific Research Applications
3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress and apoptosis, to achieve its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 3-((4-Fluorobenzyl)oxy)benzaldehyde
- 4-[(4-fluorobenzyl)oxy]benzaldehyde
Uniqueness
3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one stands out due to its unique combination of the xanthone core and the fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13FO4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H13FO4/c21-13-7-5-12(6-8-13)11-24-14-9-16(22)19-18(10-14)25-17-4-2-1-3-15(17)20(19)23/h1-10,22H,11H2 |
InChI Key |
YPMRLXHCKOCVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.